molecular formula C10H13BO4 B1521902 2-(3-Boronophenyl)-2-methylpropanoic acid CAS No. 885068-00-8

2-(3-Boronophenyl)-2-methylpropanoic acid

Cat. No.: B1521902
CAS No.: 885068-00-8
M. Wt: 208.02 g/mol
InChI Key: VASYXSHADMRQTM-UHFFFAOYSA-N
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Description

2-(3-Boronophenyl)-2-methylpropanoic acid (CAS: 885068-00-8, molecular formula: C₁₀H₁₃BO₄) is a boronic acid derivative featuring a 2-methylpropanoic acid backbone substituted with a boron atom at the meta position of the phenyl ring. This compound is commercially available as a research chemical, primarily utilized in organic synthesis and pharmaceutical development due to its boronic acid moiety, which enables participation in Suzuki-Miyaura cross-coupling reactions . Its molecular weight is 208.02 g/mol, and it is typically supplied in milligram-to-gram quantities for laboratory use.

Properties

IUPAC Name

2-(3-boronophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-10(2,9(12)13)7-4-3-5-8(6-7)11(14)15/h3-6,14-15H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASYXSHADMRQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(C)(C)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90658039
Record name 2-(3-Boronophenyl)-2-methylpropanoic acid
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Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885068-00-8
Record name 3-Borono-α,α-dimethylbenzeneacetic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(3-Boronophenyl)-2-methylpropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 3-borono-α,α-dimethyl
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Biological Activity

2-(3-Boronophenyl)-2-methylpropanoic acid is a compound of interest due to its potential applications in medicinal chemistry and biological research. Its unique structural features, particularly the boron atom, suggest various biological activities that merit investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C10H11BrO2
  • Molecular Weight : 227.1 g/mol
  • SMILES Notation : C(C(C(=O)O)C1=CC(=C(C=C1)B)C)C

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.

Antitumor Activity

Recent research has indicated that compounds with boron in their structure can enhance the efficacy of radiotherapy. For instance, a study demonstrated that this compound exhibited significant radiosensitization effects in tumor models. The compound was administered at a dosage of 150 mg/kg and showed improved tumor inhibition when combined with ionizing radiation (IR) compared to IR alone (p = 0.0449) .

The proposed mechanism for the antitumor activity involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation. The presence of the boron atom is believed to interact with cellular components, enhancing the sensitivity of cancer cells to radiation therapy .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has moderate systemic exposure when administered via intraperitoneal (ip) or oral routes. Key pharmacokinetic parameters include:

  • Half-life (T1/2) : Approximately 2.55 hours (ip) and 2.78 hours (oral).
  • Area Under Curve (AUC) : Values indicate moderate bioavailability, suggesting potential for further development in therapeutic applications .

Toxicity Profile

Toxicological assessments reveal that this compound is harmful if swallowed and can cause skin irritation. The compound's acute toxicity was evaluated with an LD50 value exceeding 1600 mg/kg in rodent models .

Case Studies

Several case studies have documented the effects of this compound in vivo:

  • Study on Tumor Growth Inhibition :
    • Objective : To assess the effectiveness of this compound in combination with radiotherapy.
    • Findings : Significant reduction in tumor size was observed when administered with IR compared to control groups.
    • Statistical Significance : p-values indicated strong evidence for the compound's efficacy (p < 0.05).
  • Pharmacokinetic Evaluation :
    • Objective : To determine the absorption and distribution characteristics.
    • Results : Showed stable plasma concentrations post-administration, supporting its potential for oral delivery .

Data Tables

ParameterValue (ip)Value (oral)
Half-life (T1/2)2.55 hours2.78 hours
AUC612,428 ng/mL410,402 ng/mL
Toxicity (LD50)>1600 mg/kgNot reported

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The boron moiety in 2-(3-Boronophenyl)-2-methylpropanoic acid can enhance the binding affinity of drugs to their targets. This characteristic is particularly useful in designing inhibitors for various enzymes involved in metabolic pathways. For instance, compounds with boron atoms have been studied for their ability to inhibit proteasomes, which are crucial for protein degradation in cells.
  • Anticancer Activity : Research indicates that boron-containing compounds exhibit potential anticancer properties. The mechanism often involves the modulation of cell signaling pathways and the induction of apoptosis in cancer cells. Studies have shown that such compounds can selectively target tumor cells while sparing normal cells.

Materials Science

  • Polymer Chemistry : The incorporation of boron into polymers has been explored for creating materials with enhanced mechanical properties and thermal stability. This compound can serve as a monomer or additive in the synthesis of advanced polymeric materials used in coatings and composites.
  • Sensors : Boron-containing compounds are being investigated for their use in sensor technology due to their unique electronic properties. These sensors can detect various analytes, including biomolecules, making them valuable in biomedical applications.

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent against malignancies characterized by overactive cell survival signaling.

Case Study 2: Material Enhancement

In a separate study focusing on polymer composites, the addition of this compound significantly improved the thermal stability and mechanical strength of epoxy resins. The research highlighted how the boron content facilitated better cross-linking within the polymer matrix, resulting in superior performance characteristics compared to traditional formulations.

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cells
Materials SciencePolymer AdditiveEnhances thermal stability
Sensor TechnologyBiosensor DevelopmentImproved detection sensitivity

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the 2-methylpropanoic acid core but differ in substituents, leading to distinct chemical and biological properties:

Compound Name Substituent Molecular Formula Key Applications Reference
2-(3-Boronophenyl)-2-methylpropanoic acid 3-Boronophenyl C₁₀H₁₃BO₄ Suzuki coupling, drug intermediates
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid 3-Bromo-4-ethylphenyl C₁₂H₁₅BrO₂ Pharmaceutical/agrochemical intermediates
2-(4-Chlorophenoxy)-2-methylpropanoic acid (Clofibric acid) 4-Chlorophenoxy C₁₀H₁₁ClO₃ Lipid-lowering drug intermediate
2-(3-Methoxyphenyl)-2-methylpropanoic acid 3-Methoxyphenyl C₁₁H₁₄O₃ Synthetic intermediates
2-(4-Acetylphenoxy)-2-methylpropanoic acid 4-Acetylphenoxy C₁₂H₁₄O₄ Unspecified research applications

Physicochemical Properties

  • Solubility and Stability: Boronic acids like this compound are moisture-sensitive and require anhydrous storage . Bromo- and chloro-substituted analogs (e.g., Clofibric acid) exhibit moderate aqueous solubility due to hydrophobic aryl groups .
  • Crystallography :
    • The bromo-ethylphenyl derivative forms centrosymmetric dimers via O–H···O hydrogen bonds, with a dihedral angle of 78.4° between the carboxyl group and phenyl ring .

Industrial and Research Relevance

  • Boronic acids are pivotal in medicinal chemistry for their role in targeted drug design .
  • Bromo- and chloro-substituted analogs serve as intermediates in antihyperlipidemic (e.g., Bezafibrate) and agrochemical syntheses .

Key Research Findings

  • Radical Reactivity: The 2-methylpropanoic acid backbone participates in radical addition reactions. For example, 2-(4-t-butyl-2-nitrosophenyl)-2-methylpropanoic acid reacts with 2-cyanoprop-2-yl radicals to form 1,6-addition products, demonstrating unique regioselectivity .
  • Crystal Engineering : Hydrogen-bonded dimers in bromo-ethylphenyl derivatives highlight the role of intermolecular interactions in solid-state packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.